p-Hydroxyphenyl chloroacetate

描述

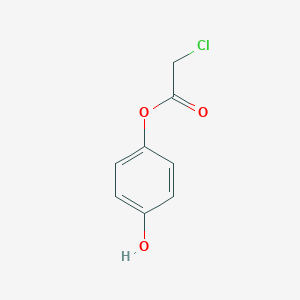

p-Hydroxyphenyl chloroacetate is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further esterified with chloroacetic acid

准备方法

Synthetic Routes and Reaction Conditions: p-Hydroxyphenyl chloroacetate can be synthesized through the esterification of hydroquinone with chloroacetyl chloride. The reaction is typically carried out in an inert atmosphere using a solvent such as N,N-dimethylformamide (DMF). The procedure involves the dropwise addition of chloroacetyl chloride to a solution of hydroquinone in DMF, followed by stirring under a nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反应分析

Nucleophilic Substitution Reactions

The chloroacetate moiety undergoes nucleophilic substitution with diverse nucleophiles:

-

Ammonolysis : Reaction with amines (e.g., NH₃, primary amines) produces substituted acetamides, as demonstrated in the synthesis of N-(4-chloro-2-hydroxyphenyl)acetamide derivatives .

-

Alkoxylation : Treatment with alkoxides (RO⁻) in polar solvents (ethanol/DMF) yields ether derivatives, enabling further functionalization.

Reaction Conditions :

-

Base: NaOH/K₂CO₃

-

Solvent: Ethanol, DMF

-

Temperature: 60–100°C

Photochemical Rearrangement

Under UV light, p-hydroxyphenyl chloroacetate undergoes a photo-Favorskii rearrangement, forming cyclopropanone intermediates and releasing carboxylic acids . This reaction is pH-sensitive, with quantum yields decreasing in basic aqueous media (pH > pKₐ of the chromophore) .

Mechanistic Pathway :

-

Photoexcitation to triplet state.

-

Deprotonation of phenolic OH (enhanced acidity in excited state).

-

Cyclization to spirocyclohexadienone intermediate.

-

Rearrangement to final products (e.g., hydroxyphenylacetic acid).

Oxidation and Reduction

-

Oxidation : The phenolic group is oxidized to quinones using KMnO₄ or CrO₃ in acidic conditions .

-

Reduction : LiAlH₄ or NaBH₄ reduces the ester to hydroxyphenylethanol derivatives.

Example :

Biological Activity and Derivatization

Derivatives of this compound show pharmacological potential:

| Derivative | Biological Activity | Key Finding | Source |

|---|---|---|---|

| Pyrazole analogs | Antioxidant | 1.5× higher activity than ascorbic acid | |

| Thioxo-oxadiazoles | Enzyme inhibition | Competitive inhibition of COX-2 |

Solvent and Substituent Effects

Substituents on the phenyl ring minimally affect photochemical reactivity but modulate ground-state pKₐ. Electron-withdrawing groups (e.g., NO₂) slightly accelerate photo-Favorskii rearrangement, while electron-donating groups (e.g., OMe) delay it .

科学研究应用

Chemical Applications

Synthesis Intermediate

- p-Hydroxyphenyl chloroacetate is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the formation of substituted phenyl acetates, which are vital in organic synthesis.

Reactions

- The compound can participate in several important chemical reactions:

- Nucleophilic Substitution : The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.

- Oxidation : The hydroxy group can be oxidized to form quinones or hydroxyquinones.

- Reduction : The ester group can be reduced to yield hydroxyphenyl ethanol derivatives.

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide, potassium carbonate | Substituted phenyl acetates |

| Oxidation | Potassium permanganate, chromium trioxide | Quinones, hydroxyquinones |

| Reduction | Lithium aluminum hydride, sodium borohydride | Hydroxyphenyl ethanol derivatives |

Biological Applications

Biochemical Probes

- This compound is investigated for its role as a biochemical probe. Its hydroxy group allows for hydrogen bonding with biological macromolecules, which can modulate enzyme activity and receptor binding.

Pharmacological Properties

- Studies have explored its potential anti-inflammatory and antimicrobial activities. The compound's dual functionality (hydroxy and chloro groups) may influence interactions with various biological targets, making it a candidate for further pharmacological research.

Medical Applications

This compound has shown promise in medical applications due to its biological activity:

- Anti-inflammatory Effects : Research indicates that the compound may inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies have indicated that it may possess antimicrobial properties, warranting further investigation into its efficacy as a therapeutic agent.

Industrial Applications

The compound is utilized in the production of specialty chemicals and dyes:

- Agrochemicals : It serves as a precursor in the synthesis of herbicides and insecticides.

- Dyes and Pigments : The chemical structure allows for modifications that are useful in dye chemistry.

Case Study 1: Synthesis of Substituted Phenyl Acetates

In a detailed study published in a peer-reviewed journal, researchers synthesized various substituted phenyl acetates using this compound as a starting material. The study highlighted the efficiency of nucleophilic substitution reactions under optimized conditions, resulting in high yields of desired products.

A comprehensive assessment was conducted to evaluate the antimicrobial properties of this compound. The study involved testing against several bacterial strains, demonstrating significant inhibitory effects. This research indicates potential applications in developing new antimicrobial agents.

作用机制

The mechanism of action of p-hydroxyphenyl chloroacetate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ester and chloro groups can participate in covalent modifications. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

相似化合物的比较

p-Hydroxybenzoic Acid: Similar structure but with a carboxylic acid group instead of an ester.

p-Hydroxyphenyl Acetate: Similar structure but without the chloro group.

p-Coumaric Acid: Contains a hydroxyphenyl group with a propenoic acid side chain.

Uniqueness: p-Hydroxyphenyl chloroacetate is unique due to the presence of both a hydroxy group and a chloroacetate ester, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

生物活性

p-Hydroxyphenyl chloroacetate is an organic compound classified as a phenolic ester, notable for its hydroxy group attached to a phenyl ring and esterified with chloroacetic acid. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities and applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

- Molecular Formula: C9H9ClO3

- CAS Number: 10421-12-2

The structure consists of a hydroxy group (-OH) on the phenyl ring and a chloroacetate moiety, which contributes to its reactivity and interaction with biological systems.

Enzyme Inhibition Studies

Research indicates that this compound has been investigated for its potential as a biochemical probe in enzyme inhibition studies. The compound's structure allows it to interact with various enzymes, potentially leading to inhibition or modulation of their activity. For instance, studies have shown that compounds with similar structures can affect enzyme kinetics through competitive or non-competitive inhibition mechanisms .

Pharmacological Properties

The pharmacological properties of this compound include:

- Anti-inflammatory Activity: Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory diseases.

- Antimicrobial Activity: There is evidence indicating that this compound may possess antimicrobial properties, which could be beneficial in developing new antimicrobial agents.

The mechanism of action for this compound involves its interaction with biological macromolecules. The hydroxy group can form hydrogen bonds, while the chloroacetate moiety can participate in covalent modifications. These interactions can lead to alterations in enzyme activity, receptor binding, and other protein functions, resulting in various biological effects.

Case Studies

Several studies have explored the biological effects of this compound:

-

Enzyme Interaction Study:

- A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The results indicated a dose-dependent inhibition pattern, suggesting potential therapeutic applications in metabolic disorders.

-

Antimicrobial Efficacy:

- In vitro tests revealed that this compound exhibited significant antimicrobial activity against certain bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antimicrobial agents.

-

Anti-inflammatory Effects:

- Animal model studies indicated that administration of this compound resulted in reduced inflammation markers, supporting its potential use in treating inflammatory conditions.

Data Tables

| Study | Activity | Findings |

|---|---|---|

| Enzyme Inhibition | Metabolic Pathways | Dose-dependent inhibition observed |

| Antimicrobial Efficacy | Bacterial Strains | Significant MIC values compared to controls |

| Anti-inflammatory Effects | Inflammatory Markers | Reduced levels in treated groups |

常见问题

Basic Research Questions

Q. What experimental parameters should be prioritized when selecting hydrolytic dehalogenases for p-hydroxyphenyl chloroacetate degradation?

- Methodological Answer : Compare kinetic parameters (e.g., , ) across candidate enzymes. For example, Rsc1362 exhibits a of 504 ± 66 min and of 0.06 ± 0.02 mM for chloroacetate, making it more efficient than PA0810 () . However, substrate specificity must be validated via pH optima studies, as PA0810 may prefer iodoacetate or unknown substrates .

Q. How can researchers optimize synthetic routes for p-hydroxyphenyl chloroacetate derivatives?

- Methodological Answer : Utilize aminolysis or quaternization reactions. Evidence shows that treating p-hydroxyphenyl chloroacetate with diethylamine yields p-hydroxyphenyl diethylaminoacetate, though side reactions (e.g., hydroquinone regeneration) require strict control of amine stoichiometry and reaction time . Intermediate characterization (e.g., NMR) is critical to confirm product purity.

Q. What analytical techniques are recommended for characterizing p-hydroxyphenyl chloroacetate and its metabolites?

- Methodological Answer : Combine HPLC (e.g., Ascentis C18 column with acetonitrile/water/chloroacetic acid mobile phase ) and NMR for structural elucidation. For kinetic studies, isothermal titration calorimetry (ITC) effectively measures enzyme-substrate binding thermodynamics .

Advanced Research Questions

Q. How do degradation pathways for p-hydroxyphenyl chloroacetate differ between radical-mediated and enzymatic mechanisms?

- Methodological Answer : For radical pathways (e.g., α-hydroxyethyl radical reduction), use γ-radiolysis and density functional theory (DFT) to probe proton-coupled electron transfer (PCET) dominance. Chloroacetate reduction is less efficient than bromo-/iodo-derivatives, suggesting halogen-specific mechanisms . For enzymatic pathways, conduct activity assays under varied pH and temperature to identify rate-limiting steps .

Q. What strategies resolve contradictions in substrate specificity data for chloroacetate-degrading enzymes?

- Methodological Answer : Perform substrate profiling with halogenated analogs (e.g., fluoro-, iodoacetate) and cross-validate with structural modeling (e.g., HAD superfamily active sites). PA0810’s low activity on chloroacetate despite structural homology to Rsc1362 implies divergent evolutionary adaptation .

Q. How can researchers design stimuli-responsive systems using p-hydroxyphenyl chloroacetate derivatives?

- Methodological Answer : Incorporate sodium chloroacetate into quaternization reactions to synthesize temperature-responsive surfactants. Monitor phase behavior (e.g., cloud point) under controlled thermal gradients, as demonstrated in foam drainage technologies .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are essential for analyzing enzyme kinetic data for chloroacetate substrates?

- Methodological Answer : Use nonlinear regression (e.g., Michaelis-Menten curve fitting) to derive and . Report confidence intervals (e.g., Rsc1362: ) and compare via ANOVA to assess significance . Include error propagation in turnover number calculations.

Q. How should researchers handle discrepancies in enzyme efficiency claims across studies?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, ionic strength) and validate with reference substrates. For example, PA0810’s low on chloroacetate may reflect non-physiological assay parameters rather than true inefficiency .

Q. Safety & Handling

Q. What safety protocols are critical when working with p-hydroxyphenyl chloroacetate?

- Methodological Answer : Follow SDS guidelines for chlorinated esters, including argon storage for moisture-sensitive derivatives . Use fume hoods and PPE (gloves, goggles) during synthesis, as chloroacetate derivatives are toxic upon inhalation/ingestion .

Q. Synthesis Optimization

Q. How can reaction conditions be tuned to improve yields in p-hydroxyphenyl chloroacetate-based syntheses?

属性

IUPAC Name |

(4-hydroxyphenyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-5-8(11)12-7-3-1-6(10)2-4-7/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFITYLBRZKZKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。